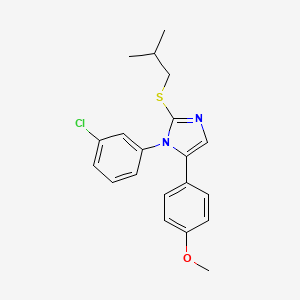![molecular formula C18H18N4O2S B2401468 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 1396717-33-1](/img/structure/B2401468.png)
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl and pyridin-2-ylmethyl are common moieties in medicinal chemistry, often found in compounds with various biological activities . They are part of a larger group of heterocyclic compounds, which are widely used in drug design due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds, the benzo[d]thiazol-2-yl and pyridin-2-ylmethyl moieties would be expected to contribute significantly to the overall structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. Typically, these reactions are used to modify the structure of the compound to enhance its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can greatly influence its suitability as a drug. These properties can be predicted using various computational methods .Scientific Research Applications
Anti-Microbial and Anti-Biofilm Activity
This compound has shown promising results in the field of medicinal chemistry, particularly in the development of anti-microbial and anti-biofilm agents . It has demonstrated anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . The compound disrupted aggregates and cleared all the preformed planktonic biofilms and prevented their recurrence .
Protease Induction
The compound has been found to induce protease expression in Staphylococcus aureus . The zymogram analysis indicated over-expression of proteases which is the principle reason for lysis of total proteins of S. aureus on incubation with the compound .
Chemosensor for Mercury(II) Detection
The compound has been used as a chemosensor for the rapid and selective detection of mercury(II) ions in water . The pink colored chemosensor turns blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .
Fluorescence Emission
Upon complexation with mercury(II), the compound causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
Biothiols Detection
The compound has been used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound–Hg(II) complex .
Pesticidal Agents
There is ongoing research into the use of this compound as a pesticidal agent . The development of new agrochemicals with prominent pesticidal properties is a significant area of research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-5-6-16-15(8-14)21-18(25-16)22-10-12(11-22)17(23)20-9-13-4-2-3-7-19-13/h2-8,12H,9-11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGLCXDTZIVHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/no-structure.png)


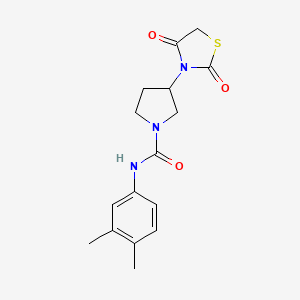
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)
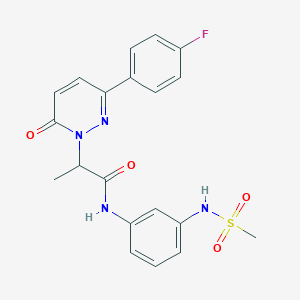

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)
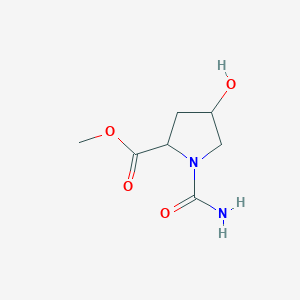
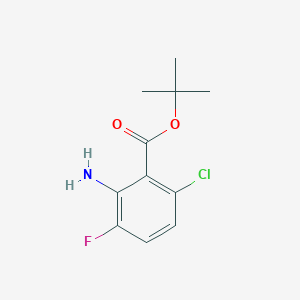
![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2401405.png)

